Benzenetriol, methyl-
Description
Historical Context and Evolution of Research on Benzenetriol Derivatives
Research into benzenetriol derivatives has a rich history, initially stemming from the study of natural products and early synthetic organic chemistry. Pyrogallol (B1678534), for instance, has long been known and can be produced by heating gallic acid. researchgate.net Early research focused on the fundamental reactivity of these compounds, noting their powerful reducing properties and susceptibility to oxidation, particularly in alkaline solutions, which leads to discoloration and the formation of complex products. usda.gov The synthesis of 1,2,4-benzenetriol (B23740), often achieved through the hydrolysis of 1,2,4-triacetoxybenzene (B1630906), which itself is prepared from p-benzoquinone and acetic anhydride, was an early established method. chemicalbook.comorgsyn.org
The evolution of research saw a shift from basic characterization to harnessing the reactivity of these molecules. A significant area of investigation has been their propensity to undergo dimerization and polymerization. For example, 1,2,4-benzenetriol (BTO) readily dimerizes when exposed to air. acs.orgrug.nl Understanding and controlling this reactivity became a key research goal.
The introduction of substituents, such as methyl groups, marked a pivotal evolution in the study of benzenetriol derivatives. Initially, methylation was explored as a method to alter basic properties or as a byproduct of reactions. For instance, pyrogallol can be methylated by catechol-O-methyltransferase. nih.gov More recently, research has become highly targeted, with chemists synthesizing specific methylated and other alkylated derivatives to fine-tune the molecule's properties for specific applications. nih.gov This includes creating derivatives with enhanced stability or specific biological activities. rug.nl Modern synthetic strategies now include greener methods, such as producing 1,2,4-benzenetriol from renewable resources like cellulose, reflecting a broader trend in chemical research. rsc.org The focus has thus evolved from simple extraction and characterization to rational design and synthesis for advanced applications. nih.gov
Significance of Methyl Substitution in Benzenetriol Core Structures for Chemical Reactivity
The substitution of a hydrogen atom with a methyl group on the benzenetriol ring has profound implications for the compound's chemical reactivity. This significance can be understood through the electronic and steric effects the methyl group imparts.
Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). iitk.ac.in This effect increases the electron density of the aromatic ring. mytutor.co.uksimply.science An increase in electron density on the ring makes it more susceptible to electrophilic aromatic substitution. libretexts.org Conversely, this electron-donating nature can decrease the acidity of the phenolic hydroxyl groups. By pushing electron density into the ring, the methyl group destabilizes the resulting phenoxide ion formed upon deprotonation, making the parent phenol (B47542) less acidic compared to its unsubstituted counterpart. iitk.ac.inquora.com
Steric Effects: The physical presence of the methyl group can sterically hinder reactions at adjacent positions on the ring, influencing the regioselectivity of chemical transformations.
Impact on Stability and Reactivity: The inherent instability of benzenetriols, particularly their tendency to oxidize, can be modified by methylation. usda.gov While pyrogallol and hydroxyhydroquinone are notoriously unstable in air, especially under alkaline conditions, the strategic placement of a methyl group can alter this reactivity. For example, in a study comparing various trihydroxyacetophenones, 2,4,5-trihydroxy-3-methylacetophenone showed significantly higher stability against oxidation compared to pyrogallol and hydroxyhydroquinone. usda.gov Methylation can also influence the propensity for dimerization. During investigations into the oxidation of 5-methylpyrogallol, a unique dimerization pathway was observed, highlighting how methylation can lead to novel chemical behavior not seen in the parent compound. researchgate.net
Influence on Biological Activity: In the broader context of polyphenols, methylation is a critical factor influencing biological activity. O-methylation of the hydroxyl groups can increase the bioavailability of polyphenols but may also reduce certain biological activities, such as antioxidant capacity in some cases. mdpi.comresearchgate.net However, methylation on the aromatic ring can also enhance the potency of some flavonoids by improving their entry into cells and preventing degradation. researchgate.net This dual nature makes the study of methylated benzenetriols a complex but important field for developing new functional molecules.
Interactive Table 1: Research Findings on Benzenetriol Derivatives
| Compound/Derivative | Research Focus | Key Finding | Reference |
| 1,2,4-Benzenetriol (BTO) | Synthesis | Can be synthesized from 1,2,4-triacetoxybenzene via acid-catalyzed hydrolysis with a 98% yield. | chemicalbook.com |
| 1,2,4-Benzenetriol (BTO) | Dimerization | Readily undergoes dimerization to [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol when exposed to air at room temperature. | acs.org |
| 5-Methylpyrogallol | Oxidation/Dimerization | Undergoes a spectacular dimerization process through dearomatization when oxidized, a contrast to common phenolic reactions. | researchgate.net |
| 2,4,5-Trihydroxy-3-methylacetophenone | Oxidative Stability | Exhibits significantly higher stability in alkaline solutions compared to the highly unstable pyrogallol and hydroxyhydroquinone. | usda.gov |
| Pyrogallol 1-monomethyl ether | Synthesis | Can be prepared from o-vanillin via oxidation with hydrogen peroxide, yielding 68-80%. | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZREHARUPHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223953 | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-29-1, 73684-67-0 | |
| Record name | 4-Methyl-1,2,3-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenetriol, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methylated Benzenetriols
Biomass-Derived Routes for Benzenetriol Precursors
The utilization of renewable biomass as a feedstock for chemical synthesis is a cornerstone of green chemistry, offering an alternative to petroleum-based processes. nrel.govrsc.org Carbohydrates, in particular, have emerged as promising starting materials for the production of benzenetriol precursors. nih.gov
Synthesis from 5-Hydroxymethylfurfural (B1680220) and Other Carbohydrate-Derived Platform Chemicals
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars like glucose and fructose. acs.orgrsc.orgmdpi.com It serves as a versatile building block for a range of valuable chemicals, including 1,2,4-benzenetriol (B23740) (BTO), a direct precursor to methylated benzenetriols. acs.orgacs.orgacs.orgresearchgate.netcore.ac.uknih.gov The conversion of HMF to BTO can be achieved through hydrothermal treatment. researchgate.net This process involves the hydrolysis of the furan (B31954) ring in HMF, followed by rearrangement and dehydration to form the aromatic ring. researchgate.net Research has demonstrated the feasibility of this conversion, with yields of up to 54 mol% being reported. acs.orgacs.orgnih.gov
Ring-Rearrangement Reactions in Methylbenzenetriol Synthesis
Ring-rearrangement reactions are fundamental transformations in organic synthesis that enable the construction of complex molecular architectures from simpler precursors. numberanalytics.comsolubilityofthings.com In the context of methylbenzenetriol synthesis from biomass, a key step involves the rearrangement of the furan ring present in HMF to form the benzene (B151609) ring of the benzenetriol. researchgate.net This transformation is believed to proceed through an electrolytic rearrangement followed by dehydration. researchgate.net
Several types of rearrangement reactions are known in organic chemistry, such as the Wolff, Pinacol, and Tiffeneau-Demjanov rearrangements, which are instrumental in creating or expanding ring systems. numberanalytics.comwikipedia.orgmsu.eduyoutube.com While the specific mechanism for the HMF to BTO conversion is a subject of ongoing study, it highlights the power of rearrangement reactions in transforming bio-based platform chemicals into valuable aromatic compounds. researchgate.net
Lewis Acid Catalysis in Benzenetriol Precursor Formation
Lewis acids play a crucial role in catalyzing the conversion of HMF to BTO. researchgate.netacs.orgacs.orgcore.ac.uknih.gov Studies have shown that certain Lewis acid catalysts can significantly enhance the yield and selectivity of this reaction. researchgate.netacs.orgacs.org For instance, the use of zinc chloride (ZnCl2) in sub-supercritical water has been reported to achieve a BTO yield of up to 54 mol% at 89% HMF conversion. acs.orgacs.orgnih.gov Other effective Lewis acids include zinc triflate (Zn(OTf)2) and iron(II) triflate (Fe(OTf)2), which are considered relatively soft Lewis acids. acs.orgacs.orgnih.gov In contrast, harder Lewis acids like hafnium triflate (Hf(OTf)4) and scandium triflate (Sc(OTf)3) tend to favor the formation of levulinic acid, a different HMF derivative. acs.orgnih.gov
The choice of Lewis acid and reaction conditions, such as temperature and pressure, is critical in directing the reaction towards the desired benzenetriol product and minimizing the formation of byproducts like humins. researchgate.netcore.ac.uk
Targeted Methylation Strategies for Benzenetriol Frameworks
Once the benzenetriol framework is synthesized, the next step involves the targeted introduction of methyl groups. Targeted methylation is a sophisticated technique that allows for the precise modification of specific sites on a molecule. nih.govudshealth.comidtdna.com In the context of benzenetriol, this would involve regioselective methylation to produce specific isomers of methylbenzenetriol.
While the provided search results primarily focus on the synthesis of the parent benzenetriol, the principles of targeted methylation are well-established in other areas of chemistry, particularly in the context of DNA methylation. nih.govudshealth.comnih.gov These strategies often employ enzymes or specifically designed catalytic systems to direct the methylation to a desired position. nih.govnih.gov Applying these principles to benzenetriol frameworks would be a key area for future research in the synthesis of specific methylated derivatives.
Green Chemistry Principles Applied to Methylated Benzenetriol Synthesis
The synthesis of methylated benzenetriols can be made more sustainable by adhering to the principles of green chemistry. acs.orgrroij.comresearchgate.netcore.ac.uknih.gov These principles advocate for the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. acs.orgnih.gov
Novel Synthetic Pathways and Methodological Advancements for Methylated Benzenetriols
The field of chemical synthesis is constantly evolving, with new pathways and methodologies being developed to improve efficiency, selectivity, and sustainability. researchgate.netresearchgate.netresearchgate.netbiorxiv.orgkaist.ac.kr For methylated benzenetriols, future advancements may come from the discovery of novel catalysts, the development of one-pot reaction systems that combine multiple synthetic steps, and the application of new technologies like flow chemistry. biorxiv.orgkaist.ac.kr
For instance, the development of catalysts that can directly convert carbohydrates to methylated benzenetriols in a single step would represent a significant breakthrough. Additionally, exploring alternative bio-based feedstocks beyond HMF could open up new synthetic routes. nrel.govrsc.orgresearchgate.netnih.gov The use of computational tools to predict and design novel synthetic pathways is also a promising area of research that could accelerate the discovery of more efficient and sustainable methods for producing these valuable compounds. biorxiv.orgkaist.ac.kr
Elucidation of Reaction Mechanisms and Reactivity Profiles of Methylated Benzenetriols
Oxidative Coupling and Dimerization Mechanisms of Methylbenzenetriols
Oxidative coupling is a pivotal reaction for benzenetriol derivatives, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through an oxidative process. wikipedia.org This transformation is an alternative to traditional cross-coupling reactions, with the significant difference that it requires an external oxidant to proceed, as two nucleophilic centers are coupled. unirioja.es The process often involves the direct activation of C-H or O-H bonds, bypassing the need for pre-functionalization of the starting materials. unirioja.es
For phenols, such as methylbenzenetriol, oxidative coupling can lead to various dimeric structures, including para-para, ortho-ortho, and ortho-para adducts. nih.gov The reaction is typically catalyzed by transition metal complexes, with copper and iron compounds being common choices. wikipedia.org The mechanism can proceed through either an inner-sphere or outer-sphere pathway. In an inner-sphere reaction, the methylbenzenetriol substrate directly binds to the metal center before the redox chemistry occurs. nih.gov In contrast, outer-sphere mechanisms involve electron transfer without direct coordination. The initial step in many oxidative coupling reactions of electron-rich arenes is a single electron transfer (SET) from the aromatic ring to an oxidant, often a metal center like Mo(V). uni-mainz.de
Role of Radical Intermediates in Methylbenzenetriol Dimerization
Radical intermediates are central to the dimerization of methylbenzenetriols. The oxidation of a phenol (B47542) generates a phenoxyl radical, which is a key intermediate in the coupling process. nih.govresearchgate.net This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov The subsequent coupling can occur between two such radicals (radical-radical coupling) or between a radical and a neutral phenol molecule (radical-nucleophile cross-coupling). researchgate.net
Mechanistic studies on the oxidative coupling of phenols and naphthols have provided significant insights into these radical-engaged pathways. researchgate.net The distribution of final products (ortho-ortho, para-para, or ortho-para dimers) is dictated by the spin density distribution in the phenoxyl radical intermediate and steric factors. For instance, in the oxidative coupling of phenols, factors governing chemoselectivity (homo- vs. cross-coupling) and regioselectivity are closely tied to the nature of the intermediates and transition states involved. researchgate.net
Deuteration Studies for Mechanistic Pathway Elucidation
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. By studying the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can infer the nature of the rate-determining step. For instance, a significant KIE (kH/kD > 1) when a C-H bond is deuterated suggests that this bond is broken in the rate-determining step of the reaction.
In the context of methylbenzenetriol reactions, deuteration can be used to probe the mechanism of C-H activation in oxidative coupling or other functionalization reactions. While specific studies on methylbenzenetriol were not found, the principle is widely applied in organic chemistry. For example, deuterated aldehydes and isocyanides have been used in multicomponent reactions to trace the pathways of complex transformations and to confirm the absence of deuterium scrambling, indicating specific bond activations. beilstein-journals.org Similarly, solvent deuterium kinetic isotope effects (k(D)/k(H)) have been used to distinguish between different nucleophilic attack mechanisms in the methanolysis of esters catalyzed by metal complexes. researchgate.net Such approaches could be applied to methylbenzenetriol to determine whether C-H bond cleavage is the rate-limiting step in a catalyzed derivatization or if a pre-equilibrium step precedes it.
Catalytic Reaction Mechanisms Involving Methylbenzenetriol Derivatives
Catalysis provides a means to control the reactivity and selectivity of transformations involving methylbenzenetriol. Both organocatalysts and transition metal complexes have been employed to achieve a variety of derivatizations.
Organocatalysis in Methylbenzenetriol Transformations
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com For transformations involving phenols and their derivatives, chiral phosphoric acids and N-heterocyclic carbenes (NHCs) are prominent examples of organocatalysts. For instance, SPINOL-derived organocatalysts have been successfully used in the atroposelective preparation of biaryl scaffolds from 2-naphthols, a reaction analogous to the dimerization of methylbenzenetriol. beilstein-journals.org These catalysts often operate by activating the substrates through the formation of hydrogen bonds or covalent intermediates. In a three-component cascade heteroannulation, a SPINOL-derived chiral phosphoric acid was proposed to catalyze the crucial asymmetric dehydrative cyclization step, leading to the formation of a biaryl intermediate. beilstein-journals.org
| Catalyst Type | Example | Application in Phenolic Compounds |
| Chiral Phosphoric Acids | SPINOL-derived catalysts | Atroposelective synthesis of biaryl scaffolds |
| N-Heterocyclic Carbenes (NHCs) | - | Catalyzed assembly of axially chiral styrenes involving phenols |
Transition Metal Catalysis for Methylbenzenetriol Derivatization
Transition metals are widely used to catalyze the functionalization of phenols. mdpi.com Metals such as rhodium, palladium, ruthenium, iridium, and copper are effective for oxidative coupling and C-H activation reactions. unirioja.esmdpi.com The catalytic cycle for these reactions typically involves several steps: C-H or O-H activation at the metal center, migratory insertion of a coupling partner (like an alkyne or alkene), and reductive elimination to release the product and regenerate the catalyst. unirioja.es For example, palladium-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Heck reactions are powerful methods for forming C-C bonds, although they often require pre-functionalization of the aromatic ring. mdpi.com More advanced methods focus on the direct C-H functionalization, which improves atom economy. mdpi.com
| Metal | Type of Reaction | Key Features |
| Rhodium, Palladium, Ruthenium | Oxidative Coupling, C-H Activation | Catalyzes direct functionalization of C-H or X-H bonds. unirioja.es |
| Copper, Iron | Oxidative Aromatic Coupling | Commonly used for coupling electron-rich phenols. wikipedia.org |
| Molybdenum (MoCl5) | Oxidative Coupling | Acts as a one-electron oxidant, tolerates electrophiles like iodo groups. uni-mainz.de |
| Iridium | C-H Borylation | Selectivity is often governed by steric factors. nih.gov |
Influence of Non-Covalent Interactions on Reaction Selectivity
Controlling selectivity (regio-, chemo-, and site-selectivity) is a major challenge in catalysis, especially with multifunctional molecules like methylbenzenetriol. Non-covalent interactions (NCIs), such as hydrogen bonding, ion pairing, and aromatic stacking, are increasingly being harnessed as a design principle to control reaction trajectories. nih.govnih.gov These weak interactions between a catalyst and a substrate can stabilize a specific transition state, thereby directing the reaction to a desired outcome. nih.gov
For example, modifying a catalyst with functional groups capable of specific NCIs can orient a reactant molecule favorably on the catalyst's surface. researchgate.net In arene functionalization, customized ligands on a transition metal can interact with the substrate through hydrogen bonds or ion pairs, influencing the regioselectivity of the reaction. nih.gov This approach has been used to achieve distal C-H functionalization, overcoming the natural tendency for reactions to occur at the most accessible positions. The use of cyclodextrins, which create a hydrophobic cavity, has also been explored to control the selectivity of reactions like anisole (B1667542) chlorination through host-guest interactions. nih.gov By understanding and engineering these subtle forces, chemists can develop highly selective catalytic systems for the precise modification of complex molecules like methylbenzenetriols. nih.govsemanticscholar.org
Advanced Spectroscopic and Analytical Characterization of Methylated Benzenetriols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules, including methylbenzenetriol isomers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural characterization of methylbenzenetriols. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment, which is influenced by the positions of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring.
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of a methylbenzenetriol, distinct signals are expected for the aromatic protons, the methyl protons, and the hydroxyl protons. The aromatic protons typically appear in the region of δ 6.0-7.5 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their relative positions on the ring. The methyl group protons characteristically produce a singlet peak further upfield, usually around δ 2.0-2.5 ppm. The hydroxyl protons often appear as broad singlets and their chemical shift can vary depending on solvent, concentration, and temperature. For instance, in the closely related compound 3-methylcatechol, aromatic protons are observed between δ 6.6 and 6.8 ppm. spectrabase.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons attached to hydroxyl groups are significantly deshielded and appear downfield (δ 140-160 ppm). Carbons of the aromatic ring not attached to hydroxyl groups resonate at slightly higher fields (δ 100-130 ppm). The methyl carbon provides a characteristic signal in the upfield region (δ 15-25 ppm). The specific chemical shifts are diagnostic for each isomer. For example, spectral data for 5-methyl-1,2,3-benzenetriol (5-methylpyrogallol) allows for the assignment of each carbon atom. chemicalbook.com
Below is a table of representative ¹³C NMR chemical shifts for an isomer of methylbenzenetriol.
| Carbon Atom Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C1/C3 | 146.4 |
| C2 | 129.2 |
| C4/C6 | 109.1 |
| C5 | 117.4 |
| -CH₃ | 21.2 |
Table 1.13C NMR Chemical Shift Data for 5-Methyl-1,2,3-benzenetriol. Data sourced from public spectral database. chemicalbook.com
For complex mixtures or for the unambiguous assignment of signals for a pure isomer, two-dimensional (2D) NMR techniques are indispensable. These methods correlate signals based on their connectivity through bonds.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In a methylbenzenetriol, COSY spectra would show cross-peaks between neighboring aromatic protons, confirming their positions relative to one another. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is highly effective for assigning which proton is attached to which carbon, for example, linking an aromatic proton signal directly to its corresponding aromatic carbon signal. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing the complete carbon skeleton. For methylbenzenetriols, HMBC can show correlations from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent carbons. It is also invaluable for assigning quaternary (non-protonated) carbons, such as those bearing the hydroxyl groups, by observing correlations from nearby protons. hw.ac.uk
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. biorxiv.org When coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive tool for metabolite profiling in complex biological or environmental samples.
For methylbenzenetriol (molecular formula C₇H₈O₃), the exact molecular weight is approximately 140.047 Da. High-resolution mass spectrometry can confirm this elemental composition with high accuracy. nih.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak is observed at m/z 140. The fragmentation of this ion provides structural clues. Characteristic fragmentation patterns for phenols include:
Loss of a methyl radical (-CH₃) : This results in a fragment ion at m/z 125 ([M-15]⁺).
Loss of carbon monoxide (-CO) : A common fragmentation pathway for phenols, leading to the sequential loss of fragments with a mass of 28 Da.
Loss of a hydrogen radical (-H) : This can lead to a significant [M-1]⁺ peak at m/z 139.
The mass spectrum of 5-methyl-1,2,3-benzenetriol shows a prominent molecular ion peak at m/z 140 and a significant fragment at m/z 139. nih.gov
| m/z Value | Proposed Fragment Identity |
|---|---|
| 140 | [M]⁺˙ (Molecular Ion) |
| 139 | [M-H]⁺ |
| 125 | [M-CH₃]⁺ |
| 111 | [M-H-CO]⁺ |
Table 2. Major Mass Spectral Fragments for 5-Methyl-1,2,3-benzenetriol. nih.gov
In the context of metabolite profiling, LC-MS is frequently employed to detect methylbenzenetriols in biological fluids or environmental samples, providing both retention time and mass spectral data for identification and quantification. nist.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of methylbenzenetriols.
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to the energies of these vibrations. For a methylbenzenetriol, the key characteristic absorption bands are:
O-H Stretching : A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.
Aromatic C-H Stretching : Absorption bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching : Bands corresponding to the methyl group appear just below 3000 cm⁻¹.
Aromatic C=C Stretching : One or more sharp bands in the 1500-1620 cm⁻¹ region.
C-O Stretching : Strong bands in the 1150-1250 cm⁻¹ region, associated with the phenolic C-O bond. nih.gov
UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Phenolic compounds typically exhibit two primary absorption bands in the UV region originating from π→π* transitions of the benzene ring. rsc.org For phenol (B47542) itself, these bands appear around 210 nm and 270 nm. The substitution of the benzene ring with hydroxyl and methyl groups modifies the energy levels of the π electrons, causing shifts in the wavelength of maximum absorbance (λmax). spectrabase.comnist.gov The addition of electron-donating groups like methyl and hydroxyl typically causes a bathochromic shift (a shift to longer wavelengths).
Advanced Chromatographic Techniques for Separation and Quantification
Due to the structural similarity of methylbenzenetriol isomers, chromatographic techniques are essential for their separation and quantification. High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns, is a standard method for analyzing these polar compounds in liquid samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. researchgate.net However, polar compounds like methylbenzenetriols, with multiple hydroxyl groups, are not sufficiently volatile for direct GC analysis. Therefore, a chemical modification step known as derivatization is required. nih.gov
The most common derivatization method for phenolic compounds is silylation. biorxiv.org In this process, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov
This reaction converts the polar, non-volatile methylbenzenetriol into a more volatile and thermally stable TMS ether, which can then be readily analyzed by GC-MS. The derivatized compounds are separated on the GC column based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, combined with the unique retention time from the GC, provides a highly confident identification and allows for accurate quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of methylated benzenetriols from complex mixtures. The versatility of HPLC, particularly in its reversed-phase mode, allows for the effective separation of isomers and related phenolic compounds based on their polarity.
Research Findings:
The separation of methylated benzenetriols, which are polar compounds, is typically achieved using reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The choice of mobile phase is critical for achieving optimal separation of closely related isomers of methyl-benzenetriol.
A common mobile phase composition for the analysis of similar phenolic compounds, such as phloroglucinol (B13840) and its derivatives, consists of a gradient mixture of acetonitrile (B52724) and water. researchgate.net The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often employed to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper peaks and improved chromatographic resolution. sielc.com For instance, a mobile phase of acetonitrile and water, adjusted to a pH of 3 with phosphoric acid, has been successfully used for the separation of phloroglucinol and trimethylphloroglucinol. researchgate.net
The detection of methylated benzenetriols is typically performed using a UV detector, as the benzene ring chromophore absorbs ultraviolet light. A detection wavelength in the range of 210-280 nm is generally effective for these compounds. nih.gov For more sensitive and specific detection, HPLC can be coupled with a mass spectrometry (MS) detector, a technique known as LC-MS.
The successful separation of positional isomers of other aromatic compounds has been demonstrated using specialized HPLC columns and mobile phase compositions. rsc.org For example, columns with different stationary phases, such as those based on graphitic carbon or with phenyl groups, can offer alternative selectivities for aromatic isomers. mtc-usa.com The principles of these separations, which rely on subtle differences in hydrophobicity and π-π interactions, are applicable to the challenging task of resolving the various isomers of methyl-benzenetriol.
A summary of typical HPLC conditions for the analysis of related phenolic compounds is presented in the interactive table below.
| Parameter | Value | Reference |
| Stationary Phase | Reversed-phase C18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | researchgate.netnih.gov |
| pH Modifier | Phosphoric Acid or Formic Acid | researchgate.netsielc.com |
| Flow Rate | 0.5 - 2.0 mL/min | researchgate.netnih.gov |
| Detection | UV (210-280 nm) or MS | researchgate.netnih.gov |
X-ray Diffraction Studies for Solid-State Structure Determination
Research Findings:
As of the latest available data, specific single-crystal X-ray diffraction data for "Benzenetriol, methyl-" is not readily found in publicly accessible crystallographic databases. However, the principles of X-ray diffraction and its application to closely related compounds provide a strong basis for understanding what such an analysis would reveal.
For instance, the crystal structures of the parent compound, benzenetriol (in its various isomeric forms like phloroglucinol and pyrogallol), have been extensively studied. These studies reveal detailed information about the hydrogen bonding networks that dominate the solid-state packing of these molecules. It is highly probable that methylated benzenetriols would also exhibit extensive intermolecular hydrogen bonding involving their hydroxyl groups.
The general procedure for X-ray diffraction analysis involves growing a single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, which consists of a series of spots of varying intensity, is collected on a detector. The positions and intensities of these spots are then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
The data obtained from an X-ray diffraction experiment on a suitable crystal of a "Benzenetriol, methyl-" isomer would be presented in a crystallographic information file (CIF). This file contains a wealth of information, including the unit cell parameters, space group, atomic coordinates, and bond lengths and angles. A hypothetical table summarizing the kind of crystallographic data that would be obtained is presented below.
| Crystallographic Parameter | Hypothetical Value for a Methyl-Benzenetriol Isomer |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.42 |
Note: The values in the table above are hypothetical and are presented for illustrative purposes to indicate the type of data generated from an X-ray diffraction study.
The determination of the solid-state structure of methylated benzenetriols through X-ray diffraction would provide invaluable insights into their physical properties and intermolecular interactions, which are fundamental to their behavior in various applications.
Theoretical and Computational Studies on Methylated Benzenetriols
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the intrinsic properties of methylated benzenetriols. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons within the molecule. This, in turn, dictates the molecule's geometry, stability, and reactivity.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of these molecules. In methyl-benzenetriol, the sp² hybridized carbon atoms of the benzene (B151609) ring form a stable sigma (σ) framework. youtube.com The remaining p-orbitals on each carbon atom overlap to form a cyclic array of pi (π) molecular orbitals. libretexts.orglibretexts.org This delocalized π-system is a defining feature of aromatic compounds and is crucial to their stability. libretexts.org The six π-electrons occupy three bonding molecular orbitals, leaving the three anti-bonding orbitals empty, which accounts for the significant thermodynamic stability of the benzene ring. youtube.comlibretexts.org
The addition of hydroxyl (-OH) and methyl (-CH₃) groups to the benzene ring alters the electronic structure. Both substituent types influence the electron density of the aromatic ring. The hydroxyl groups, with their lone pairs of electrons, act as strong π-donors, increasing the electron density in the ring, particularly at the ortho and para positions. The methyl group is a weaker electron-donating group through hyperconjugation. nih.gov Computational studies on related phenolic compounds show that the positions of these substituents significantly affect the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of the HOMO are particularly important as they indicate the molecule's propensity to act as an electron donor, a key aspect of its antioxidant activity. Similarly, the LUMO's energy and distribution provide insight into its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter derived from these calculations, serving as an indicator of the molecule's chemical reactivity and kinetic stability.
Quantum chemical parameters such as atomic charges and reactive sites can be determined using methods like Density Functional Theory (DFT). researchgate.net These calculations help to identify which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack.
Quantum Chemical Calculations for Reactivity and Energetics
Quantum chemical calculations are instrumental in quantifying the reactivity and energetics of methylated benzenetriols. These methods can be used to calculate reaction energies, activation barriers, and transition state geometries, providing a detailed picture of potential chemical transformations. mdpi.comrsc.org
The reactivity of methyl-benzenetriols is largely governed by the substituent groups on the benzene ring. The electron-donating nature of the hydroxyl and methyl groups activates the ring towards electrophilic aromatic substitution. Quantum chemical calculations can predict the most likely sites of substitution by modeling the stability of the intermediate carbocations (arenium ions). For instance, studies on the protonation of toluene, a simpler related molecule, have shown that the para position is the most stable site for protonation, which is consistent with experimental observations of electrophilic substitution. nih.govnih.gov
The energetics of different isomers of methyl-benzenetriol can also be compared using these computational methods. By calculating the total electronic energy of each isomer, their relative stabilities can be determined. These calculations can also shed light on the thermodynamics of reactions, such as oxidation, which is central to the antioxidant function of these compounds. For example, the bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in evaluating antioxidant activity. Lower BDE values indicate that the hydrogen atom can be more easily donated to a free radical. Quantum chemical methods can accurately compute these BDEs, allowing for a systematic evaluation of the antioxidant potential of different methyl-benzenetriol isomers and their derivatives.
Furthermore, these calculations can elucidate the energetics of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the physical properties and biological activity of these compounds.
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Density Functional Theory (DFT) has become a widely used tool for studying the reaction mechanisms of organic compounds due to its balance of accuracy and computational cost. semanticscholar.org For methylated benzenetriols, DFT calculations can provide detailed insights into reaction pathways, transition states, and the origins of selectivity (regio- and stereoselectivity). rsc.orgdntb.gov.ua
DFT studies can be employed to investigate a variety of reactions involving methyl-benzenetriols, such as oxidation, electrophilic substitution, and cycloaddition reactions. nih.govnih.govmdpi.com For instance, in the context of antioxidant activity, DFT can model the reaction pathway of hydrogen atom transfer from a hydroxyl group to a free radical. These calculations can identify the transition state for this process and determine the associated activation energy, providing a kinetic perspective on antioxidant efficacy.
In electrophilic aromatic substitution reactions, DFT can be used to explore the potential energy surface for the attack of an electrophile at different positions on the methyl-benzenetriol ring. By comparing the activation barriers for attack at the various non-equivalent carbon atoms, the regioselectivity of the reaction can be predicted. rsc.org These predictions are often in good agreement with experimental outcomes. For example, DFT studies on the hydroxylation of benzene have been used to rationalize experimental observations and elucidate the operative reaction mechanism. nih.gov
DFT is also a powerful tool for understanding stereoselectivity in reactions where new chiral centers are formed. rsc.orgresearchgate.net By calculating the energies of the different diastereomeric transition states, the preferred stereochemical outcome can be predicted. The analysis of global and local reactivity indices derived from DFT can further explain the role of catalysts and substituents in controlling reaction outcomes. rsc.org
| Computational Method | Application in Methyl-Benzenetriol Studies | Key Insights Provided |
| Molecular Orbital Theory | Analysis of π-electron systems and frontier orbitals. | Understanding of aromatic stability, and prediction of electron donor/acceptor properties. |
| Quantum Chemical Calculations | Calculation of reaction energies, activation barriers, and bond dissociation enthalpies. | Quantification of reactivity, prediction of thermodynamic stability of isomers, and assessment of antioxidant potential. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition states, and selectivity. | Prediction of regioselectivity in electrophilic substitution, understanding of stereochemical outcomes, and kinetic analysis of reaction pathways. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and intermolecular interactions over time. | Insights into dynamic behavior in solution, solvation effects, and interactions with biological macromolecules. |
| Computational Screening | High-throughput virtual testing of derivative libraries. | Identification of lead compounds with enhanced properties for specific applications. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical methods provide detailed information about the electronic structure and reactivity of static molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation effects, and intermolecular interactions in a more realistic, dynamic environment. acs.orgsurrey.ac.uk
For methyl-benzenetriols, MD simulations can be used to study their behavior in different solvents. The simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding networks are formed and broken over time. acs.org This is particularly relevant for understanding the solubility of these compounds and how the solvent might influence their reactivity. Studies on similar phenolic compounds have used MD simulations to investigate solvation in both aqueous and organic environments. acs.org
MD simulations are also extensively used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. nih.govtandfonline.com If a methyl-benzenetriol derivative is being investigated for a potential therapeutic application, MD simulations can be used to model its binding to a target protein. These simulations can provide information about the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, and the conformational changes that may occur upon binding. acs.org This information is invaluable for understanding the molecular basis of biological activity and for the rational design of more potent and selective inhibitors. nih.gov
Predicting Molecular Interactions and Supramolecular Assemblies of Methylbenzenetriols
The hydroxyl groups of methyl-benzenetriols are capable of forming strong hydrogen bonds, which can lead to the formation of well-ordered supramolecular assemblies. researchgate.net Computational methods are crucial for predicting and understanding the structures and stabilities of these assemblies. chemrxiv.orgrsc.orgmdpi.comnih.gov
Quantum chemical calculations can be used to determine the geometries and binding energies of small clusters of methyl-benzenetriol molecules, such as dimers and trimers. These calculations can identify the most favorable hydrogen bonding motifs and quantify the strength of these interactions. Computational studies on the benzene-methanol system, for example, have provided detailed insights into the nature of O-H···π and C-H···O interactions that govern the formation of molecular clusters. nih.govresearchgate.netresearchgate.net
For larger assemblies, a combination of quantum mechanics and molecular dynamics simulations can be employed. chemrxiv.orgrsc.org MD simulations can be used to model the self-assembly process, showing how individual molecules come together to form larger structures. These simulations can help to predict the morphology of the resulting aggregates, such as whether they are likely to form chains, sheets, or more complex three-dimensional networks. The ability to computationally predict self-assembly behavior is of great interest for the development of new materials with tailored properties. mdpi.comnih.gov The interplay between hydrogen bonding and π-π stacking interactions is a key factor in determining the final supramolecular architecture, and computational studies can help to unravel the contributions of these different non-covalent forces. tue.nl
Computational Design and Screening of Methylbenzenetriol Derivatives
One of the most powerful applications of computational chemistry is in the rational design and virtual screening of new molecules with desired properties. For methyl-benzenetriols, this could involve designing derivatives with enhanced antioxidant activity, improved solubility, or specific binding affinity for a biological target. researchgate.netnih.gov
The design process often starts with the known structure of a methyl-benzenetriol and involves making systematic modifications to its chemical structure. For example, different functional groups could be added to the aromatic ring or the existing substituents could be modified. Quantum chemical calculations can then be used to predict how these modifications will affect the properties of the molecule. For instance, the effect of a new substituent on the O-H bond dissociation enthalpy could be calculated to assess its impact on antioxidant activity.
Virtual screening involves the use of computational methods to evaluate large libraries of compounds for their potential to exhibit a particular property or activity. researchgate.net For example, if the goal is to find a methyl-benzenetriol derivative that inhibits a particular enzyme, a library of virtual compounds could be "docked" into the active site of the enzyme using molecular docking programs. amrita.edu These programs predict the preferred binding orientation of the ligand in the active site and estimate the binding affinity. The top-scoring compounds from the virtual screen can then be prioritized for synthesis and experimental testing, thereby saving significant time and resources compared to traditional high-throughput screening methods. This in silico approach accelerates the discovery of novel compounds for a wide range of applications. nih.govamrita.edu
Applications of Methylated Benzenetriols in Advanced Materials and Chemical Synthesis
Role as Chemical Intermediates and Building Blocks for Complex Molecules
The strategic placement of hydroxyl and methyl groups on the benzene (B151609) ring imparts distinct reactivity to methylated benzenetriols, positioning them as valuable intermediates in organic synthesis. smolecule.com They serve as foundational structures for constructing more complex molecular architectures. illinois.eduyoutube.com The hydroxyl groups can undergo esterification and oxidation to form quinones, while the entire aromatic ring is susceptible to electrophilic substitution, allowing for further functionalization. smolecule.com This reactivity is harnessed to create a diverse array of molecules with specific properties and functions. One of the key isomers, 2-Methylbenzene-1,3,5-triol, is noted as a crucial intermediate in the synthesis of dihydroxyxanthone derivatives that show activity against human tumor cell lines. lookchem.com
A significant area of application for benzenetriols, including their methylated analogs, is in the production of bio-based chemicals. acs.orgnih.gov 1,2,4-Benzenetriol (B23740) (BTO), a closely related compound, can be sourced from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from renewable carbohydrates. acs.orgnih.govacs.org This positions benzenetriols as a bridge between biomass and valuable aromatic products, offering a sustainable alternative to petroleum-based feedstocks. acs.orgnih.govbiobasedpress.eukit.edu The conversion of HMF to BTO provides a renewable pathway toward intermediates like KA oil (a mixture of cyclohexanone (B45756) and cyclohexanol), which is a feedstock for polymers such as nylon. acs.org
Methylated benzenetriols can be synthesized through various methods, including the chemical modification of pyrogallol (B1678534) using methylating agents like dimethyl sulfate (B86663) or methyl iodide. smolecule.com Furthermore, certain microorganisms can produce these triols through metabolic pathways involving the degradation of aromatic compounds. smolecule.com The inherent reactivity of these compounds allows them to be transformed into a variety of cyclic structures. For instance, under acidic conditions, benzenetriol can be used to produce a condensed dimer, dibenzo[b,d]furan-2,3,7,8-tetraol. acs.orgnih.gov
The reactivity of benzenetriols facilitates their use in synthesizing bifunctional aromatic compounds, which are molecules containing two different functional groups. 1,2,4-Benzenetriol, for example, readily undergoes dimerization under mild, aerobic conditions to form bifunctional dimers. acs.orgnih.gov This process likely proceeds through a radical intermediate. acs.orgnih.gov
Two primary dimeric structures have been identified as forming from 1,2,4-benzenetriol:
[1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol : A 5-5′ linked dimer formed under aerobic conditions at room temperature. acs.orgnih.gov
dibenzo[b,d]furan-2,3,7,8-tetraol : A condensed dimer that can also be readily produced. acs.orgnih.gov
The formation of these symmetric and asymmetric multifunctional dimers from a bio-based precursor highlights the potential of benzenetriols as building blocks for valuable and complex chemical structures. acs.orgnih.gov Enzymatic oxidative coupling is another sophisticated method used for the selective dimerization of benzenetriol derivatives. smolecule.com This biocatalytic process uses oxidoreductase enzymes to create reactive radical intermediates that undergo controlled coupling, yielding complex dimeric structures with high regioselectivity. smolecule.com
| Dimer Product | Linkage Type | Formation Conditions | Significance |
|---|---|---|---|
| [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol | 5-5′ Linked Biphenyl | Aerobic, room temperature | Bio-based bifunctional building block |
| dibenzo[b,d]furan-2,3,7,8-tetraol | Condensed Furan (B31954) Ring | Acidic conditions | Access to condensed heterocyclic systems |
Monomer and Modifier Roles in Polymerization Reactions
The presence of multiple hydroxyl groups allows methylated benzenetriols to act as monomers or modifiers in polymerization reactions. These functional groups can participate in step-growth polymerization, such as polyesterification, to be incorporated into polymer backbones.
The integration of methylated benzenetriol units into a polymer chain can significantly influence the material's final properties. The rigid aromatic ring can enhance thermal stability and mechanical strength, while the hydroxyl groups (both those that have reacted and any that remain) can increase hydrophilicity and provide sites for further post-polymerization modification.
In the case of poly(2,3,4-PIMB) synthesized from a 4-methylbenzene-1,2,3-triol derivative, the resulting polymer's solubility, thermal stability, and electrochemical and optical features were evaluated. smolecule.com Heterostructure devices fabricated with this polymer demonstrated good rectifying behavior, indicating its potential application in electronic materials. smolecule.com The specific arrangement of functional groups in the benzenetriol monomer directly translates into the unique properties and potential applications of the final polymer.
| Polymer | Monomer Origin | Key Structural Feature | Evaluated Properties | Potential Application |
|---|---|---|---|---|
| poly(2,3,4-PIMB) | 4-methylbenzene-1,2,3-triol derivative | Backbone of oxyphenylene linkages | Solubility, thermal stability, electrochemical, optical | Electronic materials (heterostructure devices) |
Supramolecular Chemistry and Self-Assembly of Methylated Benzenetriol Systems
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The hydroxyl groups of methylated benzenetriols are ideal for directing self-assembly through hydrogen bonding.
Derivatives of methylated benzenetriols, particularly those based on pyrogallol (1,2,3-benzenetriol), are fundamental building blocks in constructing sophisticated supramolecular architectures. smolecule.com Pyrogallolarene-based nanocapsules are a prime example, where benzenetriol derivatives self-assemble through hydrogen bonding to form hexameric capsules. smolecule.com These intricate structures are held together by a network of hydrogen bonds and can encapsulate guest molecules within their internal volume of approximately 1,300 cubic angstroms. smolecule.com This host-guest capability makes them promising candidates for advanced drug delivery systems and molecular recognition platforms. smolecule.com
Furthermore, trihydroxy building blocks derived from methylated benzenetriols are employed in the design of metal-organic frameworks (MOFs). smolecule.com In these materials, the organic benzenetriol-based linkers coordinate with metal nodes to create porous, crystalline structures with exceptionally high surface areas. These pyrogallate-based MOFs introduce novel structural motifs and have potential applications in various fields. smolecule.com
Non-Covalent Interactions in Supramolecular Assemblies
The self-assembly of methylated benzenetriol derivatives into complex supramolecular structures is primarily governed by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role in directing the formation of these assemblies, leading to highly ordered and stable architectures.
A prominent example is the formation of hexameric nanocapsules from pyrogallol rsc.orgarenes, which are macrocycles synthesized from the condensation of pyrogallol (a benzenetriol) and an aldehyde. These capsules are held together by an extensive network of hydrogen bonds. Unlike the related resorcin rsc.orgarene capsules, the self-assembly of pyrogallol rsc.orgarene hexamers does not involve the incorporation of solvent molecules into their structure. This results in a robust assembly with enhanced stability, even in polar solvents. The stability of these structures is attributed to the intricate arrangement of intermolecular hydrogen bonds between the pyrogallol rsc.orgarene units.
The crown conformation of these macrocycles, characterized by a bowl-shaped cavity, is stabilized by multiple weak interactions that facilitate the encapsulation of guest molecules. This highly symmetrical conformation presents optimal binding sites, which is crucial for their function in molecular recognition. The structural integrity of these assemblies is a direct consequence of the cooperative nature of numerous weak interactions working in concert.
Table 1: Non-Covalent Interactions in Methylated Benzenetriol-Based Supramolecular Assemblies
| Supramolecular Assembly | Key Non-Covalent Interaction | Structural Features | Stability Characteristics |
|---|---|---|---|
| Pyrogallol rsc.orgarene Hexamers | Hydrogen Bonding | Formation of a seam of hydrogen bonds between monomeric units. | Does not incorporate solvent molecules, leading to high stability, even in polar media. |
| Anion-Sealed Pyrogallol rsc.orgarene Capsules | Anion···OH/CH Interactions | Formation of large, self-assembled capsular species in weakly anion-solvating environments. | Disintegration of hexamers in the presence of certain anions in chloroform. |
Molecular Recognition Phenomena Involving Methylbenzenetriols
The well-defined cavities and functionalized portals of supramolecular assemblies derived from methylated benzenetriols make them excellent candidates for molecular recognition. These systems exhibit remarkable selectivity and binding affinity for a diverse range of guest molecules, which is fundamental to their application in areas such as targeted drug delivery and sensing.
Pyrogallol rsc.orgarene-based nanocapsules have demonstrated exceptional capabilities in host-guest chemistry. These hexameric capsules can encapsulate guest molecules within their internal cavity, which has an approximate volume of one cubic nanometer. The recognition and binding of guests are dictated by a combination of factors including size, shape, and chemical complementarity between the host and the guest.
Studies have shown that pyrogallol rsc.orgarene capsules exhibit distinct guest affinities. For instance, they have been observed to encapsulate neutral tertiary alkylamines, while the corresponding ammonium (B1175870) salts are not bound. This selectivity highlights the importance of the guest's charge state in the recognition process. Furthermore, in competitive binding experiments with isosteric guests, C₁₁-pyrogallol rsc.orgarene hexamers were found to preferentially encapsulate a fluorinated adamantane (B196018) derivative over its non-fluorinated counterpart in benzene. This preference indicates that subtle electronic and steric differences can be distinguished by the host capsule. The binding energies in the most stable of these encapsulation complexes can exceed 32 kcal/mol, underscoring the strength of the host-guest interactions.
Table 2: Molecular Recognition by Methylbenzenetriol-Based Hosts
| Host System | Guest Molecule(s) | Observed Selectivity/Affinity |
|---|---|---|
| Pyrogallol rsc.orgarene Capsules | Tertiary alkylamines vs. Ammonium salts | Preferential encapsulation of neutral tertiary alkylamines. |
| C₁₁-Pyrogallol rsc.orgarene Hexamers | Adamantane-1-carboxylic acid vs. 3,5,7-trifluoro adamantane-1-carboxylic acid | Preferential encapsulation of the fluorinated guest in benzene. |
Catalytic Applications of Methylated Benzenetriol-Derived Structures
The unique structural features of assemblies derived from methylated benzenetriols have been harnessed for catalytic applications. The confined spaces within these supramolecular architectures can act as nanoreactors, influencing the outcome of chemical reactions.
The hexameric pyrogallol rsc.orgarene capsule can serve as a catalytic nanoreactor for the 1,3-dipolar cycloaddition between a nitrone and crotonaldehyde. The stereochemical outcome of the reaction is dependent on the reaction environment. When the reaction takes place within the confined space of the capsule in a non-competitive solvent like benzene, the endo-stereoisomer of the isoxazolidine (B1194047) product is favored rsc.org. In contrast, the exo-isomer is preferentially formed when the reaction occurs on the exterior of the capsule or in the bulk solvent rsc.org. This demonstrates the ability of the capsule to control the stereoselectivity of a chemical transformation by providing a constrained environment.
Furthermore, metal-organic frameworks (MOFs) constructed with linkers derived from benzenetriols are emerging as promising heterogeneous catalysts. The catalytic activity of these materials can be tuned by modifying the organic linker. For example, the introduction of aminated functionalities into the linkers of MOFs has been shown to enhance their photocatalytic activity for the oxidation of benzyl (B1604629) alcohol. Research has indicated that the catalytic performance can be optimized by adjusting the percentage of functionalized linkers within the framework. In one study, a MOF with approximately 50% aminated linkers exhibited maximum photocatalytic activity, with further increases in the aminated linker content not leading to a corresponding increase in reaction rate.
Table 3: Catalytic Performance of Methylated Benzenetriol-Derived Structures
| Catalyst System | Reaction | Key Performance Metric(s) |
|---|---|---|
| Pyrogallol rsc.orgarene Capsule | 1,3-Dipolar Cycloaddition | Stereochemical control: Favors endo product inside the capsule. |
| MOF with Aminated Benzenedicarboxylate Linkers | Photocatalytic Oxidation of Benzyl Alcohol | Catalytic rate increases linearly up to ~50% aminated linker incorporation, then plateaus. |
Environmental Fate and Degradation Pathways of Methylated Benzenetriols
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For methylated benzenetriols, the primary abiotic degradation mechanisms are photo-oxidation and, to a lesser extent, hydrolysis.
Photo-oxidation, a process driven by light energy, plays a significant role in the atmospheric and aquatic degradation of methylated benzenetriols. The process is typically initiated by the action of photochemically generated reactive species, most notably hydroxyl radicals (•OH).
The photo-oxidation of methyl-benzenetriol is primarily initiated by hydroxyl radical attack on the aromatic ring. This leads to the formation of cyclohexadienyl radical intermediates. These radicals are unstable and can undergo further reactions with molecular oxygen, leading to ring cleavage and the formation of various smaller organic compounds. The rate and extent of photo-oxidation are influenced by factors such as light intensity, the concentration of hydroxyl radicals, and the presence of other organic and inorganic species in the environment.
General steps in the photo-oxidation of methylated benzenetriols can be summarized as follows:
Initiation: Absorption of light by photosensitizers generates reactive oxygen species like hydroxyl radicals.
Attack on the Aromatic Ring: Hydroxyl radicals attack the electron-rich benzene (B151609) ring of the methyl-benzenetriol molecule.
Formation of Intermediates: This attack leads to the formation of unstable radical intermediates.
Ring Cleavage and Product Formation: Subsequent reactions, often involving oxygen, result in the breaking of the aromatic ring and the formation of a variety of transformation products.
Biodegradation Pathways in Environmental Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of methylated benzenetriols from soil and water. The ability of microorganisms to utilize these compounds as a source of carbon and energy is a key factor in their environmental persistence.
A wide range of bacteria and fungi possess the metabolic machinery to degrade aromatic compounds, including methylated phenols. The degradation of phenol (B47542) and its derivatives often proceeds through the formation of catechol or other dihydroxybenzenes as central intermediates. These intermediates are then subject to ring cleavage by specific enzymes. The presence of a methyl group on the benzenetriol ring can influence the specific microbial communities involved and the exact degradation pathway.
Commonly, the aerobic biodegradation of phenolic compounds involves the following key stages:
Hydroxylation: An initial hydroxylation of the aromatic ring to form a di- or trihydroxybenzene derivative.
Ring Cleavage: Enzymatic cleavage of the aromatic ring, which can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway.
Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle.
While specific studies on methyl-benzenetriol are limited, the degradation pathways are likely analogous to those of other methylated phenolic compounds.
The key to microbial degradation lies in the action of specific enzymes that catalyze the transformation of these compounds. For methylated benzenetriols, several types of enzymes are of particular importance. One such enzyme is benzenetriol dioxygenase, which has been shown to convert benzenetriol into maleylacetate (B1240894) orst.edu. This enzyme catalyzes the cleavage of the benzenetriol ring between two hydroxyl groups orst.edu. It is plausible that similar dioxygenases are involved in the degradation of methylated benzenetriols.
Furthermore, methyl-benzenetriol has been found to interact with biphenyl-2,3-diol (B71989) 1,2-dioxygenase, an enzyme involved in the degradation of aromatic compounds nih.gov. This interaction suggests a potential enzymatic transformation pathway. The initial steps of degradation are often catalyzed by monooxygenases or dioxygenases, which introduce hydroxyl groups and prepare the aromatic ring for cleavage.
The table below summarizes key enzymes potentially involved in the biodegradation of methylated benzenetriols and their functions.
| Enzyme Type | Function in Degradation |
| Monooxygenases | Introduce a single hydroxyl group onto the aromatic ring. |
| Dioxygenases | Incorporate both atoms of molecular oxygen, often leading to ring cleavage. |
| Dehydrogenases | Catalyze the oxidation of hydroxyl groups. |
| Reductases | Catalyze reduction reactions of intermediates. |
Environmental Persistence and Identification of Transformation Products
The environmental persistence of a chemical is determined by its resistance to various degradation processes. The half-life of a compound, the time it takes for its concentration to be reduced by half, is a common measure of persistence. The persistence of methylated benzenetriols will vary depending on environmental conditions such as sunlight intensity, microbial activity, temperature, and pH.
The identification of transformation products is crucial for understanding the complete environmental fate of a compound, as some transformation products can be more toxic or persistent than the parent compound. The degradation of methylated benzenetriols is expected to produce a variety of intermediates.
Potential Transformation Products of Methyl-Benzenetriol:
| Degradation Pathway | Potential Transformation Products |
| Photo-oxidation | Smaller aliphatic acids, aldehydes, and carbon dioxide. |
| Biodegradation | Methylated catechols, ring-cleavage products (e.g., muconic acids), and eventually intermediates of central metabolism. |
| Auto-oxidation | Methylated benzoquinones. |
Q & A
Basic Research Questions
Q. What are the common analytical techniques for identifying and quantifying methyl-substituted benzenetriols in complex biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification. Key parameters include retention time, molecular weight, and peak area ratios. For example, 1,2,4-benzenetriol was detected in Anogeissus leiocarpus extracts with a retention time correlating to its molecular formula (C₆H₆O₃) and a peak area of 17.12% . High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is also employed, particularly for monitoring autoxidation products like 2-hydroxybenzoquinone (λmax = 482 nm) .
Q. How are methyl-substituted benzenetriols synthesized, and what are the critical reaction conditions?
- Methodology : Acetylation of hydroxyhydroquinone (1,2,4-benzenetriol) using acetic anhydride in the presence of sulfuric acid yields triacetylated derivatives, as described by Thiele’s method. The reaction requires controlled temperature (e.g., 60–80°C) and stoichiometric excess of acetic anhydride to ensure complete esterification . Purification involves recrystallization from ethanol or ethyl acetate.
Q. What natural sources of methyl-substituted benzenetriols have been reported, and how are they isolated?
- Methodology : L. strychnifolium stems contain 1,2,3-benzenetriol and 1,3,5-benzenetriol as bioactive antioxidants. Ethanol or aqueous extraction followed by column chromatography (e.g., silica gel or Sephadex LH-20) is used for isolation. Antioxidant activity is confirmed via DPPH radical scavenging assays .
Advanced Research Questions
Q. How does the presence of transition metal ions influence the redox behavior and DNA-damaging potential of 1,2,4-benzenetriol?
- Methodology : Copper ions (Cu²⁺) are critical for 1,2,4-benzenetriol-induced DNA strand breaks. Experimental designs should include chelators like bathocuproine (a Cu⁺-specific chelator) to validate metal dependency. Electron spin resonance (ESR) with spin traps (e.g., DMPO) confirms hydroxyl radical (•OH) generation during autoxidation . Contrastingly, iron (Fe³⁺) shows negligible catalytic activity in this system.
Q. What experimental strategies resolve contradictions between antioxidant and pro-oxidant effects of benzenetriols?
- Methodology : Dose-dependent studies and microenvironmental conditions (e.g., pH, oxygen tension) must be controlled. For instance, 1,2,3-benzenetriol acts as an antioxidant at low concentrations (≤10 µM) in L. strychnifolium extracts but exhibits pro-oxidant effects at higher doses (>50 µM) due to quinone formation . Use of catalase and superoxide dismutase (SOD) in parallel experiments clarifies the dominant redox pathway.
Q. How can computational modeling predict the stability and reactivity of benzenetriol derivatives under physiological conditions?
- Methodology : Density functional theory (DFT) calculations assess the thermodynamic favorability of tautomers (e.g., 1,2,4-benzenetriol vs. 2-hydroxybenzoquinone). Solvent models (e.g., polarizable continuum) simulate aqueous environments. Experimental validation via cyclic voltammetry confirms redox potentials predicted computationally .
Data Contradictions and Validation
Q. Why do conflicting reports exist regarding the genotoxicity of 1,2,4-benzenetriol compared to other benzene metabolites?
- Analysis : Discrepancies arise from differences in experimental systems. 1,2,4-benzenetriol induces significant DNA damage in cell-free systems (e.g., plasmid relaxation assays) but shows weaker effects in cellular models due to detoxification by glutathione. Hydroquinone, a related metabolite, exhibits lower reactivity in cell-free systems but higher toxicity in vivo due to enzymatic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
